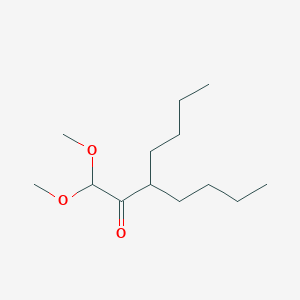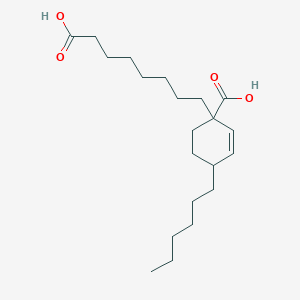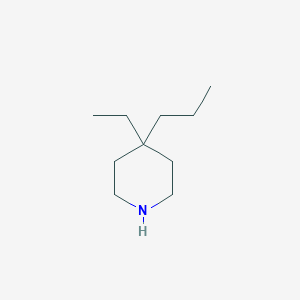![molecular formula C15H24OSe B14508120 [(2-Methoxyoctyl)selanyl]benzene CAS No. 63603-31-6](/img/structure/B14508120.png)
[(2-Methoxyoctyl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methoxyoctyl)selanyl]benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring and a 2-methoxyoctyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxyoctyl)selanyl]benzene typically involves the reaction of a selenylating agent with a benzene derivative. One common method is the reaction of 2-methoxyoctyl bromide with sodium selenide, followed by the addition of the resulting selenide to a benzene ring under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxyoctyl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Regeneration of the selenide.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
[(2-Methoxyoctyl)selanyl]benzene has several applications in scientific research:
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(2-Methoxyoctyl)selanyl]benzene involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through the formation of reactive selenium species, which can interact with proteins, DNA, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: The 21st amino acid, containing selenium, and involved in various enzymatic functions.
Selenomethionine: A selenium-containing amino acid used as a dietary supplement and in research.
Uniqueness
[(2-Methoxyoctyl)selanyl]benzene is unique due to its specific structural features, including the 2-methoxyoctyl group, which can influence its solubility, reactivity, and biological activity
Properties
CAS No. |
63603-31-6 |
|---|---|
Molecular Formula |
C15H24OSe |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2-methoxyoctylselanylbenzene |
InChI |
InChI=1S/C15H24OSe/c1-3-4-5-7-10-14(16-2)13-17-15-11-8-6-9-12-15/h6,8-9,11-12,14H,3-5,7,10,13H2,1-2H3 |
InChI Key |
KNDOWVQPZKMPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C[Se]C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)






![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)


